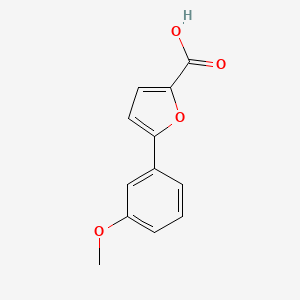

5-(3-Methoxyphenyl)-2-furoic acid

Beschreibung

BenchChem offers high-quality 5-(3-Methoxyphenyl)-2-furoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Methoxyphenyl)-2-furoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(3-methoxyphenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-15-9-4-2-3-8(7-9)10-5-6-11(16-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIFZAPFLSKUTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383317 | |

| Record name | 5-(3-methoxyphenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54022-96-7 | |

| Record name | 5-(3-methoxyphenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(3-Methoxyphenyl)-2-furoic acid: Chemical Properties and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of 5-(3-Methoxyphenyl)-2-furoic acid, a heterocyclic carboxylic acid with significant promise in medicinal chemistry. By dissecting its chemical properties, synthesis, and biological context, this document serves as a foundational resource for its application in contemporary drug discovery and development.

Core Chemical Identity and Physicochemical Profile

5-(3-Methoxyphenyl)-2-furoic acid is characterized by a furan-2-carboxylic acid scaffold bearing a 3-methoxyphenyl substituent at the 5-position. This structural arrangement confers a unique combination of aromaticity, acidity, and lipophilicity, which are critical determinants of its chemical reactivity and pharmacological activity.

Fundamental Properties

A summary of the key identification and physicochemical parameters for 5-(3-Methoxyphenyl)-2-furoic acid is provided below. These data are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀O₄ | [1][2] |

| Molecular Weight | 218.21 g/mol | [1][2] |

| IUPAC Name | 5-(3-methoxyphenyl)furan-2-carboxylic acid | [1] |

| CAS Number | 54022-96-7 | [1][2] |

| Melting Point | 169 °C | [2] |

| Boiling Point | 410.6 ± 25.0 °C (Predicted) | |

| pKa | 3.66 ± 0.10 (Predicted) | |

| Solubility | Soluble in DMSO |

The acidity of the carboxylic acid moiety is a key feature, with a predicted pKa similar to that of the parent compound, 2-furoic acid (pKa ≈ 3.12).[3] This acidic nature is crucial for its interaction with biological targets and for the development of prodrug strategies.

Spectroscopic Characterization

The structural elucidation of 5-(3-Methoxyphenyl)-2-furoic acid relies on a combination of spectroscopic techniques. While a dedicated full spectrum for this specific molecule is not publicly available, the expected spectral characteristics can be inferred from data on closely related furan derivatives.

-

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the furan ring protons, typically in the aromatic region. The protons of the 3-methoxyphenyl group will present as a characteristic multiplet, and a singlet for the methoxy group protons will be observed further upfield. The acidic proton of the carboxylic acid will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the carboxylic acid in the downfield region. Aromatic carbons of both the furan and phenyl rings will resonate in the typical aromatic region, with the methoxy carbon appearing as a distinct upfield signal.[4]

-

Mass Spectrometry: Electron ionization mass spectrometry is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the furoic acid and methoxyphenyl moieties.

Synthesis and Reactivity

The synthesis of 5-(3-Methoxyphenyl)-2-furoic acid is typically achieved through modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. The reactivity of the molecule is primarily dictated by the carboxylic acid group and the furan ring.

Synthetic Approach: Palladium-Catalyzed Cross-Coupling

A robust and widely applicable method for the synthesis of 5-aryl-2-furoic acids is the Suzuki cross-coupling reaction. This approach involves the reaction of a 5-halo-2-furoic acid derivative with an appropriately substituted boronic acid in the presence of a palladium catalyst and a base.

Caption: A representative synthetic workflow for 5-(3-Methoxyphenyl)-2-furoic acid via Suzuki coupling.

Experimental Protocol: Suzuki Coupling and Saponification

Step 1: Suzuki Coupling

-

To a solution of methyl 5-bromofuran-2-carboxylate (1.0 equiv) and (3-methoxyphenyl)boronic acid (1.2 equiv) in a mixture of 1,4-dioxane and water (4:1), add sodium carbonate (2.0 equiv).

-

Degas the mixture with argon or nitrogen for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) and heat the reaction mixture at 90 °C overnight under an inert atmosphere.

-

Upon completion (monitored by TLC), cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl 5-(3-methoxyphenyl)-2-furoate.

Step 2: Saponification

-

Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water (2:1).

-

Add lithium hydroxide (2.0 equiv) and stir the mixture at room temperature for 3-4 hours.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 5-(3-Methoxyphenyl)-2-furoic acid.

Applications in Drug Discovery

The furan scaffold is a recognized pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[5][6][7] The incorporation of a substituted phenyl ring at the 5-position provides a valuable vector for modulating the pharmacological profile of the furoic acid core.

Potential as an Anticancer Agent

Derivatives of 5-phenylfuran have been investigated as potential anticancer agents. For instance, certain compounds from this class have been shown to act as reversal agents against P-glycoprotein-mediated multidrug resistance in cancer cells.[8][9] The 3-methoxyphenyl substitution pattern, in particular, has been explored in the design of inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[10]

Anti-inflammatory and Antimicrobial Activities

Furan derivatives have a long history in medicinal chemistry as anti-inflammatory and antimicrobial agents.[5][6] The anti-inflammatory activity of related dihydrobenzofuran derivatives has been demonstrated, suggesting that the core scaffold of 5-(3-Methoxyphenyl)-2-furoic acid could be a valuable starting point for the development of novel anti-inflammatory drugs.[11]

Safety and Handling

As with any chemical reagent, 5-(3-Methoxyphenyl)-2-furoic acid should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

5-(3-Methoxyphenyl)-2-furoic acid represents a versatile and promising scaffold for the development of new therapeutic agents. Its well-defined chemical properties, accessible synthetic routes, and the known biological activities of related furan derivatives make it an attractive candidate for further investigation in medicinal chemistry. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule.

References

- Chen, J. et al. (2021). Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry, 219, 113336.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0000617). Retrieved from [Link]

-

PubChem. (n.d.). 5-(2-Methoxyphenyl)-2-furoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell | Request PDF. Retrieved from [Link]

-

Pharmacological activity of furan derivatives. (2024, December 10). Innoscience Research. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0239373). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000617). Retrieved from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 2-Furoic acid, TMS derivative. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]

-

PubMed. (2010). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

-

BindingDB. (n.d.). 5-(2-METHOXYPHENYL)-2-FUROIC ACID. Retrieved from [Link]

-

CNR-IRIS. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Retrieved from [Link]

-

PubMed. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydro-2-furoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2-(Trifluoromethoxy)phenyl)-2-furoic acid. Retrieved from [Link]

-

BMRB. (n.d.). 2-Furoic Acid. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 54022-96-7 CAS MSDS (5-(3-METHOXYPHENYL)-2-FUROIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 4. 2-Furoic acid(88-14-2) 13C NMR [m.chemicalbook.com]

- 5. Pharmacological activity of furan derivatives [wisdomlib.org]

- 6. ijabbr.com [ijabbr.com]

- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iris.cnr.it [iris.cnr.it]

An In-depth Technical Guide to 5-(3-Methoxyphenyl)-2-furoic acid (CAS: 54022-96-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Methoxyphenyl)-2-furoic acid, a derivative of the versatile furoic acid scaffold, represents a class of organic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, and prospective biological activities. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues to offer valuable insights for researchers. The guide details potential synthetic pathways, including the widely applicable Suzuki coupling reaction, and discusses the expected spectral characteristics for its structural elucidation. Furthermore, it explores the putative biological relevance of this compound by examining the established antimicrobial and anti-inflammatory properties of other 5-aryl-2-furoic acid derivatives. This guide is intended to serve as a foundational resource for stimulating further investigation into the therapeutic and industrial applications of 5-(3-Methoxyphenyl)-2-furoic acid.

Physicochemical Properties

5-(3-Methoxyphenyl)-2-furoic acid is a crystalline solid at room temperature. Its core structure consists of a furan-2-carboxylic acid moiety substituted at the 5-position with a 3-methoxyphenyl group. This combination of a heterocyclic carboxylic acid and a substituted aromatic ring suggests potential for diverse chemical interactions and biological activities.

| Property | Value | Source(s) |

| CAS Number | 54022-96-7 | [1] |

| Molecular Formula | C₁₂H₁₀O₄ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| Appearance | Crystalline powder | Inferred from related compounds |

| Melting Point | 169 °C | Data for related compounds suggest a similar range |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from general properties of furoic acid derivatives |

Synthesis and Characterization

Proposed Synthetic Pathway: Suzuki Coupling

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds, particularly between aryl or vinyl halides and an organoboron species.[2] In the context of synthesizing 5-(3-Methoxyphenyl)-2-furoic acid, this would likely involve the coupling of a 5-halo-2-furoic acid derivative with 3-methoxyphenylboronic acid.

Caption: Proposed Suzuki coupling synthesis of 5-(3-Methoxyphenyl)-2-furoic acid.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on known Suzuki coupling reactions for the synthesis of 5-aryl-2-furoic acids.[3] Optimization of reaction conditions would be necessary for this specific substrate.

-

Reaction Setup: In a round-bottom flask, combine 5-bromo-2-furoic acid (1 equivalent), 3-methoxyphenylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), followed by the addition of a base, such as potassium carbonate (2-3 equivalents).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to reflux (typically 80-100 °C) for a period of 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

-

Purification: Filter the crude product and wash with water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-(3-Methoxyphenyl)-2-furoic acid.

Spectroscopic Characterization (Predicted)

Detailed spectral data for 5-(3-Methoxyphenyl)-2-furoic acid is not currently available. However, based on the known spectra of 2-furoic acid and the principles of NMR and IR spectroscopy, the following characteristics can be predicted:

-

¹H NMR: The spectrum would be expected to show signals for the furan ring protons, typically as doublets in the region of δ 6.5-7.5 ppm. The protons of the 3-methoxyphenyl group would appear as a multiplet in the aromatic region (δ 6.8-7.4 ppm). A singlet for the methoxy group protons would be expected around δ 3.8 ppm. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The spectrum would show characteristic signals for the carboxylic acid carbonyl carbon (~160-170 ppm), the carbons of the furan ring (~110-150 ppm), and the carbons of the methoxyphenyl ring (~100-160 ppm), including a signal for the methoxy carbon around 55 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid in the range of 2500-3300 cm⁻¹. A strong C=O stretching band for the carboxylic acid would be observed around 1680-1710 cm⁻¹. C-O stretching vibrations for the furan ring and the methoxy group would be present in the fingerprint region (1000-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be visible.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (218.21 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the bond between the furan and phenyl rings.

Potential Biological Activities and Applications in Drug Discovery

While there is no direct research on the biological activities of 5-(3-Methoxyphenyl)-2-furoic acid, the broader class of 5-aryl-2-furoic acid derivatives has been investigated for various therapeutic applications. These studies provide a basis for postulating the potential biological relevance of the target compound.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of furoic acid derivatives. The furan nucleus is a common scaffold in compounds exhibiting antibacterial and antifungal activities.[4][5] The introduction of an aryl group at the 5-position can modulate this activity. It is plausible that 5-(3-Methoxyphenyl)-2-furoic acid could exhibit inhibitory effects against various bacterial and fungal strains.

Caption: A typical workflow for evaluating the antimicrobial potential of a novel compound.

Anti-inflammatory Activity

Furan derivatives have also been explored for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling pathways. The presence of the methoxyphenyl group may also contribute to anti-inflammatory effects, as seen in other classes of compounds.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential of 5-(3-Methoxyphenyl)-2-furoic acid as a therapeutic agent, it is crucial to first evaluate its cytotoxicity. The MTT assay is a common colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 5-(3-Methoxyphenyl)-2-furoic acid in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.

Future Directions

The lack of specific data on 5-(3-Methoxyphenyl)-2-furoic acid highlights a significant opportunity for further research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and complete spectroscopic characterization are essential first steps.

-

Comprehensive Biological Screening: A broad screening of its biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties, is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues will help to elucidate the key structural features responsible for any observed biological activity and to optimize lead compounds.

-

Mechanism of Action Studies: For any confirmed biological activity, detailed studies to identify the molecular target and signaling pathways involved will be crucial for further development.

Conclusion

5-(3-Methoxyphenyl)-2-furoic acid is a compound with a promising chemical structure that suggests potential for a range of applications, particularly in the field of drug discovery. While direct experimental evidence is currently scarce, this technical guide has provided a framework for its synthesis, characterization, and potential biological evaluation based on the known properties of related furoic acid derivatives. It is hoped that this guide will serve as a catalyst for further research into this intriguing molecule, ultimately unlocking its full scientific and therapeutic potential.

References

-

Ghasemi, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]

-

Poojary, B., et al. (2014). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamidophenyl)-2-furoic acid as Potent Antimicrobial Agents. ResearchGate. [Link]

-

PubChem. 5-(2-Methoxyphenyl)-2-furoic acid. [Link]

-

MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. [Link]

-

MDPI. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2021(4), M1275. [Link]

-

Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. [Link]

-

León–Galeana, L., & Maldonado G., L. Á. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Natural Product Communications, 3(4), 1934578X0800300. [Link]

-

MDPI. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

-

Wang, Y., et al. (2017). 5-(Furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f), a new synthetic compound, causes human fibrosarcoma HT-1080 cell apoptosis by disrupting tubulin polymerisation and inducing G2/M arrest. International Journal of Oncology, 50(6), 2146-2156. [Link]

-

Jurca, T., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(3), M1231. [Link]

-

NIST. 2-Furancarboxylic acid. [Link]

-

Panchal, D. G., & Desai, P. S. (2014). Efficacy of 5-fluorouracil in combination with methoxyphenyl maleamic acid in murine tumors. Journal of Postgraduate Medicine, 37(4), 211-215. [Link]

-

Amslinger, S., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone (E-α-p-OMe-C6H4-TMC) are mediated via heme oxygenase-1. International Immunopharmacology, 35, 145-154. [Link]

-

Li, L., et al. (2008). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. Australian Journal of Chemistry, 61(11), 873-877. [Link]

-

Wang, W., et al. (2021). Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids. Molecules, 26(21), 6649. [Link]

-

Khoo, K. S., et al. (2021). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Polyphenols, 2(1), 1-21. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Rossi, F., et al. (1987). Research on Antibacterial and Antifungal Agents. III. Synthesis and Antimicrobial Activity of 2-methyl-5-aryl-3-furoic Acids and 2-methyl-3-imidazolylmethyl-5-aryl Furans. Il Farmaco, 42(9), 629-639. [Link]

-

MDPI. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2021(4), M1275. [Link]

-

MDPI. (2021). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Polyphenols, 2(1), 1-21. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. (2018). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... [Link]

- Google Patents.

-

Royal Society of Chemistry. (2023). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry. [Link]

-

PubChem. 5-(4-Methoxyphenyl)-2-furoic acid. [Link]

-

Al-Salahi, R., et al. (2019). Anti-Inflammatory and Anti-Hyperuricemic Functions of Two Synthetic Hybrid Drugs with Dual Biological Active Sites. Molecules, 24(22), 4081. [Link]

-

YouTube. Suzuki Coupling Mechanism. [Link]

-

Wikipedia. 2-Furoic acid. [Link]

-

MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(2), M1223. [Link]

-

Royal Society of Chemistry. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. Green Chemistry. [Link]

-

ResearchGate. (2020). Selective Conversion of Furoic Acid Derivatives to Multi‐Substituted Furanacrylate by a Ruthenium Catalyst. [Link]

-

ResearchGate. (2000). Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. [Link]

-

NIST. 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. [Link]

-

ResearchGate. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. [Link]

-

MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5166-5177. [Link]

-

Royal Society of Chemistry. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry. [Link]

-

Biological Magnetic Resonance Bank. 2-Furoic Acid. [Link]

Sources

- 1. cccc.uochb.cas.cz [cccc.uochb.cas.cz]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of 5-(3-Methoxyphenyl)-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-(3-Methoxyphenyl)-2-furoic acid, a notable derivative of the versatile 2-furoic acid scaffold, stands as a compound of significant interest within the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a furan core appended with both a carboxylic acid and a methoxyphenyl group, imparts a distinct set of physicochemical properties that are ripe for exploration. This guide, designed for the discerning researcher, scientist, and drug development professional, offers a comprehensive technical overview of this compound. We will delve into its molecular structure, synthesis, and characterization, and explore its potential as a pharmacologically active agent. By synthesizing established chemical principles with data-driven insights, this document aims to serve as an authoritative resource for those seeking to unlock the full potential of 5-(3-Methoxyphenyl)-2-furoic acid in their research and development endeavors.

Molecular Structure and Physicochemical Properties

5-(3-Methoxyphenyl)-2-furoic acid is an organic compound with the chemical formula C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol .[1] Its structure is characterized by a central furan ring, substituted at the 5-position with a 3-methoxyphenyl group and at the 2-position with a carboxylic acid moiety. The presence of the aromatic phenyl ring, the furan heterocycle, and the carboxylic acid group contributes to its moderate polarity and potential for various intermolecular interactions, including hydrogen bonding and π-π stacking.

| Property | Value | Source |

| CAS Number | 54022-96-7 | [1] |

| Molecular Formula | C₁₂H₁₀O₄ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| IUPAC Name | 5-(3-methoxyphenyl)furan-2-carboxylic acid | PubChem |

| Synonyms | 5-(3-Methoxy-phenyl)-furan-2-carboxylic acid | [1] |

Synthesis and Purification

The synthesis of 5-(3-Methoxyphenyl)-2-furoic acid can be efficiently achieved through a two-step synthetic sequence involving a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. This approach offers a versatile and high-yielding route to the target compound.

// Nodes A [label="Methyl 5-bromofuran-2-carboxylate"]; B [label="3-Methoxyphenylboronic acid"]; C [label="Suzuki-Miyaura Coupling\n(Pd Catalyst, Base)"]; D [label="Methyl 5-(3-methoxyphenyl)furoate"]; E [label="Hydrolysis\n(Base, then Acid)"]; F [label="5-(3-Methoxyphenyl)-2-furoic acid"];

// Edges A -> C; B -> C; C -> D [label="Intermediate"]; D -> E; E -> F [label="Final Product"]; }

Synthetic workflow for 5-(3-Methoxyphenyl)-2-furoic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of similar 5-aryl-2-furoic acid derivatives.[2]

Step 1: Synthesis of Methyl 5-(3-methoxyphenyl)furoate

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 5-bromofuran-2-carboxylate (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq).

-

Solvent and Base Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water. To this, add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) (2.0 eq).

-

Reaction Execution: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield methyl 5-(3-methoxyphenyl)furoate as a pure intermediate.

Experimental Protocol: Ester Hydrolysis

Step 2: Synthesis of 5-(3-Methoxyphenyl)-2-furoic acid

-

Reaction Setup: Dissolve the purified methyl 5-(3-methoxyphenyl)furoate (1.0 eq) in a mixture of methanol and water.

-

Base Addition: Add an excess of a base, such as sodium hydroxide (NaOH) (3.0 eq), to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux and stir until the hydrolysis is complete, as monitored by TLC.

-

Work-up and Acidification: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).

-

Isolation and Purification: The resulting precipitate is the crude 5-(3-Methoxyphenyl)-2-furoic acid. Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Characterization

Due to the absence of publicly available experimental spectra for 5-(3-Methoxyphenyl)-2-furoic acid, the following data is predicted based on its chemical structure and comparison with analogous compounds. This information is intended to provide a reference for researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.0 (s, 1H, -COOH), 7.4-7.2 (m, 3H, Ar-H), 7.0-6.8 (m, 3H, Ar-H and Furan-H), 3.8 (s, 3H, -OCH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~160.0 (-COOH), ~159.5 (C-O, Ar), ~148.0 (C-O, Furan), ~145.0 (C-COOH, Furan), ~130.0 (Ar-C), ~120.0 (Ar-CH), ~118.0 (Furan-CH), ~115.0 (Ar-CH), ~112.0 (Ar-CH), ~110.0 (Furan-CH), ~55.0 (-OCH₃).

Note: The predicted chemical shifts are estimations and may vary from experimental values.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-2500 | O-H stretch (carboxylic acid, broad) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | C=C stretch (aromatic and furan rings) |

| ~1250 | C-O stretch (aryl ether) |

| ~1100 | C-O stretch (furan ring) |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (218.21 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether linkage.

Potential Applications in Drug Discovery and Development

While specific biological activities for 5-(3-Methoxyphenyl)-2-furoic acid are not extensively documented in publicly available literature, the broader class of 2-furoic acid derivatives and compounds containing the methoxyphenyl moiety have demonstrated a wide range of pharmacological effects. This suggests that 5-(3-Methoxyphenyl)-2-furoic acid could be a promising scaffold for the development of new therapeutic agents.

Anti-inflammatory Potential

Furan derivatives have been reported to exhibit anti-inflammatory properties. The potential mechanism of action for some furan-based compounds involves the modulation of key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory mediators.

// Nodes LPS [label="Inflammatory Stimulus\n(e.g., LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(e.g., p38, JNK, ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; FuroicAcid [label="5-(3-Methoxyphenyl)-2-furoic acid\n(Hypothesized)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(e.g., TNF-α, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> MAPK [label="Activates"]; MAPK -> NFkB [label="Activates"]; NFkB -> Cytokines [label="Induces Expression"]; Cytokines -> Inflammation; FuroicAcid -> MAPK [label="Inhibits\n(Potential MoA)", style=dashed, color="#EA4335"]; }

Hypothesized anti-inflammatory mechanism of action.

Anticancer and Antimicrobial Activities

Derivatives of 2-furoic acid have also been investigated for their potential as anticancer and antimicrobial agents. The specific substitution pattern on the furan and phenyl rings can significantly influence the biological activity. Further screening and structure-activity relationship (SAR) studies would be necessary to determine the potential of 5-(3-Methoxyphenyl)-2-furoic acid in these therapeutic areas.

Conclusion

5-(3-Methoxyphenyl)-2-furoic acid presents itself as a molecule with considerable potential for further scientific investigation. Its synthesis via established and robust chemical transformations makes it readily accessible for research purposes. While experimental characterization data remains to be fully elucidated in the public domain, predictive models provide a solid foundation for its identification and analysis. The structural motifs present in this compound suggest a promising starting point for the design and discovery of novel therapeutic agents, particularly in the areas of inflammation and infectious diseases. This technical guide serves to consolidate the current understanding of 5-(3-Methoxyphenyl)-2-furoic acid and to encourage its further exploration by the scientific community.

References

-

MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-(3-Methoxyphenyl)-2-furoic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 5-(3-Methoxyphenyl)-2-furoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is approached via a two-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility.

Introduction: Significance and Synthetic Strategy

5-(3-Methoxyphenyl)-2-furoic acid and its derivatives are of significant interest due to their presence in various biologically active molecules. The furan-2-carboxylic acid scaffold is a key pharmacophore, and the 5-aryl substitution allows for diverse structural modifications to modulate pharmacological properties. The selection of a synthetic strategy is paramount for the efficient and scalable production of this target molecule.

The strategy outlined in this guide employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This choice is predicated on the reaction's broad functional group tolerance, high yields, and commercially available starting materials. The overall synthetic pathway is depicted below:

Caption: Overall synthetic scheme for 5-(3-Methoxyphenyl)-2-furoic acid.

Mechanistic Considerations: The Suzuki-Miyaura Coupling

The cornerstone of this synthesis is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst.[1][2] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Expertise in Action: The choice of a palladium(0) precatalyst, such as tetrakis(triphenylphosphine)palladium(0), or the in situ generation of the active Pd(0) species from a palladium(II) salt like palladium(II) acetate, is critical. The phosphine ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle. The base, typically a carbonate or phosphate, plays a crucial role in activating the boronic acid for transmetalation.[3]

Experimental Protocols

The following protocols are presented as self-validating systems, with in-process checks and expected outcomes.

Step 1: Synthesis of Methyl 5-(3-methoxyphenyl)-2-furoate

This procedure is adapted from a similar Suzuki-Miyaura coupling of a substituted bromofuroate.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| Methyl 5-bromo-2-furoate | 205.02 | 1.2 | 1.0 |

| (3-Methoxyphenyl)boronic acid | 151.96 | 1.6 | 1.33 |

| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.06 | 0.05 |

| Sodium carbonate (2M aqueous solution) | 105.99 | 2.4 | 2.0 |

| 1,4-Dioxane (anhydrous) | - | - | - |

Protocol:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-bromo-2-furoate (246 mg, 1.2 mmol), (3-methoxyphenyl)boronic acid (243 mg, 1.6 mmol), and bis(triphenylphosphine)palladium(II) dichloride (42 mg, 0.06 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.

-

Add anhydrous 1,4-dioxane (10 mL) via syringe, followed by the 2M aqueous sodium carbonate solution (1.2 mL, 2.4 mmol).

-

Heat the reaction mixture to 90 °C with vigorous stirring and maintain for 12-16 hours (overnight).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material (methyl 5-bromo-2-furoate) indicates reaction completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with ethyl acetate (3 x 5 mL).

-

Dilute the filtrate with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford methyl 5-(3-methoxyphenyl)-2-furoate as a solid.

Step 2: Synthesis of 5-(3-Methoxyphenyl)-2-furoic acid

This protocol details the saponification of the methyl ester intermediate.[4][5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| Methyl 5-(3-methoxyphenyl)-2-furoate | 232.23 | 1.0 | 1.0 |

| Sodium hydroxide | 40.00 | 3.0 | 3.0 |

| Methanol | - | - | - |

| Water | - | - | - |

| Hydrochloric acid (1M) | - | - | - |

Protocol:

-

Dissolve methyl 5-(3-methoxyphenyl)-2-furoate (232 mg, 1.0 mmol) in a mixture of methanol (5 mL) and water (10 mL) in a round-bottom flask.

-

Add sodium hydroxide (120 mg, 3.0 mmol) to the solution.

-

Heat the reaction mixture to reflux and stir for 3-4 hours.

-

Monitor the reaction by TLC until the starting ester is fully consumed.

-

Cool the reaction mixture to room temperature and partially concentrate under reduced pressure to remove the methanol.

-

Acidify the remaining aqueous solution to pH 3-4 by the dropwise addition of 1M hydrochloric acid. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to yield 5-(3-methoxyphenyl)-2-furoic acid.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Characterization and Data

The final product, 5-(3-Methoxyphenyl)-2-furoic acid, has the following properties:

| Property | Value |

| CAS Number | 54022-96-7 |

| Molecular Formula | C₁₂H₁₀O₄ |

| Molecular Weight | 218.21 g/mol |

Expected Analytical Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl and furan rings, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methoxy carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong carbonyl stretch for the carboxylic acid (around 1700-1725 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

This guide has detailed a reliable and well-documented synthetic route for the preparation of 5-(3-Methoxyphenyl)-2-furoic acid. The use of a Suzuki-Miyaura cross-coupling reaction provides an efficient means to construct the key C-C bond, while a subsequent hydrolysis step cleanly affords the desired product. The provided protocols, grounded in established chemical principles and supported by literature precedents, offer a clear and reproducible pathway for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

-

León-Galeana, L., & Maldonado G., L. Á. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Natural Product Communications, 3(4), 1934578X0800300. [Link]

-

MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

PubChem. (n.d.). 5-(2-Methoxyphenyl)-2-furoic acid. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1502. [Link]

- Google Patents. (n.d.).

-

Supporting Information for Divergent Synthesis of Flavones and Flavanones from 2′-Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. (n.d.). [Link]

-

Weizmann Institute of Science. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. [Link]

Sources

An In-depth Technical Guide to 5-(3-Methoxyphenyl)-2-furoic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Methoxyphenyl)-2-furoic acid is a synthetic organic compound belonging to the class of 5-aryl-2-furoic acids. While specific research on this particular molecule is limited, the furoic acid scaffold and the presence of the methoxyphenyl group suggest a strong potential for diverse biological activities. This guide provides a comprehensive overview of 5-(3-Methoxyphenyl)-2-furoic acid, detailing its synthesis, physicochemical properties, and exploring its potential therapeutic applications based on the known activities of structurally related compounds. This document aims to serve as a foundational resource for researchers interested in exploring the pharmacological promise of this and similar molecules.

Introduction

The furan ring is a versatile heterocyclic scaffold that is a core component of numerous biologically active compounds, both natural and synthetic.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The addition of an aryl group at the 5-position of the furan ring, as seen in 5-aryl-2-furoic acids, can significantly influence the molecule's biological profile.[6] The methoxy group, a common substituent in medicinal chemistry, is known to modulate pharmacokinetic and pharmacodynamic properties. This technical guide will delve into the synthesis, known characteristics, and inferred potential of 5-(3-Methoxyphenyl)-2-furoic acid, providing a scientific basis for its further investigation in drug discovery and development.

Synthesis of 5-(3-Methoxyphenyl)-2-furoic acid

A common and effective method for the synthesis of 5-aryl-2-furancarboxylic acids is the modified Meerwein arylation of 2-furancarboxylic acid (pyromucic acid).[7] This approach can be adapted for the specific synthesis of 5-(3-Methoxyphenyl)-2-furoic acid.

Synthetic Pathway

The synthesis involves the diazotization of 3-methoxyaniline followed by a copper-catalyzed coupling reaction with 2-furancarboxylic acid.

Caption: Synthetic workflow for 5-(3-Methoxyphenyl)-2-furoic acid.

Detailed Experimental Protocol

Materials:

-

3-Methoxyaniline

-

Hydrochloric acid (15%)

-

Sodium nitrite solution (30%)

-

2-Furancarboxylic acid (pyromucic acid)

-

Acetone

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Sodium bicarbonate solution (10%)

-

Chloroform

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Methanol

Procedure: [7]

-

Diazotization: Dissolve 0.1 mol of 3-methoxyaniline in 60 ml of 15% hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add 25 ml of a 30% sodium nitrite solution to the cooled aniline solution with constant stirring, maintaining the temperature between 0-5 °C. Stir the mixture for an additional 10 minutes to ensure complete formation of the diazonium salt.

-

Meerwein Arylation: In a separate flask, dissolve 11.5 g (0.1 mol) of 2-furancarboxylic acid in 65 ml of acetone. Add a solution of 3 g of CuCl₂·2H₂O in 20 ml of water to the furoic acid solution.

-

Add the freshly prepared diazonium salt solution to the furoic acid/copper chloride mixture. Stir the reaction mixture vigorously for 6 hours at room temperature.

-

Allow the mixture to stand at room temperature for 16 hours.

-

Work-up and Purification: Filter the separated precipitate and wash it with water.

-

Dissolve the crude product in a 10% sodium bicarbonate solution. If an oily product is obtained, extract it with chloroform.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the 5-(3-Methoxyphenyl)-2-furoic acid.

-

Filter the precipitate, wash with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 54022-96-7 | [1] |

| Molecular Formula | C₁₂H₁₀O₄ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature. | |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | |

| pKa | Estimated to be around 3-4, similar to other carboxylic acids. |

Potential Biological Activities and Therapeutic Applications

Direct biological studies on 5-(3-Methoxyphenyl)-2-furoic acid are scarce. However, based on the known activities of structurally similar compounds, several potential therapeutic applications can be inferred. The furan nucleus is a key pharmacophore in many bioactive molecules, and its derivatives have shown promise in various therapeutic areas.[3][4]

Anti-inflammatory Activity

Furan derivatives have been investigated for their anti-inflammatory properties.[3][4] The mechanism of action often involves the modulation of key inflammatory pathways.

Caption: Potential anti-inflammatory mechanism of 5-aryl-2-furoic acid derivatives.

Many furan-containing compounds exert their anti-inflammatory effects by inhibiting signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[3] These pathways are crucial for the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). While no specific data exists for 5-(3-Methoxyphenyl)-2-furoic acid, it is plausible that it could exhibit similar inhibitory activities. For instance, some 2,5-disubstituted-1,3,4-oxadiazoles derived from furoic acid have shown significant anti-inflammatory activity in animal models.[8]

Anticancer Activity

The furan scaffold is present in several anticancer agents.[5] Derivatives of 5-phenylfuran have been shown to inhibit tubulin polymerization, a key process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.[9]

Comparative Anticancer Activity of Related Furan Derivatives:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| A 5-phenyl-2-furoyl diacylhydrazide derivative (III-3-1) | HL-60 | 21.6 | [6] |

| A 5-(4-chlorophenyl)furan derivative (7c) | Leukemia SR | 0.09 | [9] |

| A 5-(4-chlorophenyl)furan derivative (7e) | Leukemia SR | 0.05 | [9] |

| A 5-(4-chlorophenyl)furan derivative (11a) | Leukemia SR | 0.06 | [9] |

| A furan-based pyridine carbohydrazide (4) | MCF-7 | 4.06 | [10] |

| A furan-based N-phenyl triazinone (7) | MCF-7 | 2.96 | [10] |

The data in the table above, while not directly pertaining to 5-(3-Methoxyphenyl)-2-furoic acid, highlights the potential of the 5-phenyl-furan scaffold in developing potent anticancer agents. The variation in activity with different substituents on the phenyl ring suggests that the 3-methoxy substitution could also confer significant cytotoxic properties. Novel 5-(3-(substituted phenyl)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivatives have shown high efficacy against PC-3 prostate cancer cells, with IC₅₀ values as low as 1.5 µg/mL.[11]

Antimicrobial Activity

Furan derivatives have a long history of use as antimicrobial agents.[5][12] The antimicrobial activity of these compounds is often attributed to their ability to interfere with microbial growth and enzyme function.[3] For example, a series of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives have demonstrated potent activity against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[12] It is reasonable to hypothesize that 5-(3-Methoxyphenyl)-2-furoic acid may also possess antimicrobial properties.

Future Directions and Conclusion

5-(3-Methoxyphenyl)-2-furoic acid represents a promising, yet underexplored, molecule with significant potential for therapeutic applications. The established synthetic routes for 5-aryl-2-furoic acids provide a clear path for its preparation and the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Future research should focus on:

-

Detailed Synthesis and Characterization: Optimization of the synthesis of 5-(3-Methoxyphenyl)-2-furoic acid and thorough characterization of its physicochemical properties.

-

In-depth Biological Evaluation: Comprehensive screening for anti-inflammatory, anticancer, and antimicrobial activities, including the determination of IC₅₀ values and elucidation of mechanisms of action.

-

Computational Modeling: Utilization of in silico methods to predict potential biological targets and guide the design of more potent and selective analogs.

References

- J. F. K. (1974). Synthesis of 5-aryl-2-furancarboxylic acids.

- Li, Y., et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Molecules, 19(12), 20496-20509.

- Husain, A., et al. (2008). Synthesis, Antiinflammatory and Antiimicrobial Activity of Some 2,5-Disubstituted-1,3,4-oxadiazoles. Asian Journal of Chemistry, 20(4), 2741-2747.

- Dahiya, R., & Kumar, R. (2012). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5234-5238.

- Pannecouque, C., et al. (2002). 2-Furoic acid (Pyromucic acid). MedChemExpress.

- Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.

- Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.

- Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139.

- Liu, X. H., et al. (2008). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. Australian Journal of Chemistry, 61(11), 864-869.

- Santa Cruz Biotechnology. (n.d.). 5-(3-Methoxyphenyl)-2-furoic acid.

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Analysis of the Biological Activity of 5-(3-Fluorophenyl)furan-2-carbaldehyde and Its Analogs.

- Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548.

- Li, Y., et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain.

- Shi, N., et al. (2021). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Green Chemistry, 23(1), 385-394.

- PubChem. (n.d.). 5-(2-Methoxyphenyl)-2-furoic acid.

- Rosenau, T., et al. (2017). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... Cellulose, 24(12), 5269-5283.

- Eastman Chemical Company. (2017). Synthesis methods for the preparation of 2-furoic acid derivatives.

- Xu, X., & Liu, H. (2023). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 25(5), 2004-2012.

- Gwarda, A., et al. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)

- Moussa, S. A., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(16), 1931-1948.

- Cighir, C. C., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(3), M1231.

- PubChemLite. (n.d.). 5-(2-methoxyphenyl)-2-furoic acid (C12H10O4).

- BenchChem. (2025).

- Bresciani, G., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1355.

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. CCCC 1974, Volume 39, Issue 7, Abstracts pp. 1892-1897 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 8. asianpubs.org [asianpubs.org]

- 9. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 5-(3-Methoxyphenyl)-2-furoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of the synthetic compound 5-(3-Methoxyphenyl)-2-furoic acid. While direct experimental data on this specific molecule is limited in publicly accessible literature, its chemical structure, featuring a 5-aryl-2-furoic acid scaffold, suggests a strong potential for significant pharmacological effects. By examining the well-documented activities of its core components—the 2-furoic acid moiety and the 3-methoxyphenyl substituent—this guide extrapolates potential therapeutic applications and outlines detailed experimental protocols to rigorously evaluate these hypotheses. The primary areas of investigation proposed herein are anticancer, anti-inflammatory, and antimicrobial activities. This document is intended to serve as a foundational resource for researchers initiating studies on this promising compound, providing both a theoretical framework and practical, field-proven methodologies for its biological characterization.

Introduction and Chemical Profile

5-(3-Methoxyphenyl)-2-furoic acid (CAS 54022-96-7) is a member of the 5-aryl-2-furoic acid class of compounds.[1] Its molecular formula is C₁₂H₁₀O₄, with a molecular weight of 218.21 g/mol .[1] The structure consists of a central furan-2-carboxylic acid ring substituted at the 5-position with a 3-methoxyphenyl group. This unique combination of a heterocyclic carboxylic acid and a substituted aromatic ring forms the basis for its predicted biological activities.

The furoic acid core is a known pharmacophore present in various therapeutic agents, contributing to antimicrobial, anti-inflammatory, and hypolipidemic effects.[2][3] The methoxy group on the phenyl ring is a common feature in many natural and synthetic bioactive compounds, often enhancing metabolic stability, membrane permeability, and target-binding affinity.[4] Specifically, the 3-methoxyphenyl moiety has been identified in numerous compounds exhibiting potent anticancer activities.[5]

This guide will systematically explore the scientific rationale for investigating 5-(3-Methoxyphenyl)-2-furoic acid in three key therapeutic areas and provide the necessary experimental frameworks for its evaluation.

Postulated Anticancer Activity

The presence of the 3-methoxyphenyl group provides a strong rationale for investigating the anticancer potential of 5-(3-Methoxyphenyl)-2-furoic acid. Derivatives containing this moiety have shown significant cytotoxic effects against various cancer cell lines, including breast cancer.[5][6] Two primary mechanisms of action are proposed based on existing literature for related compounds.

Hypothetical Mechanisms of Action

Several studies on compounds containing a 3-methoxyphenyl group suggest they can induce programmed cell death (apoptosis) in cancer cells. A proposed mechanism is the activation of the extrinsic apoptotic pathway, which is initiated by the activation of caspase-8.[5][7] This leads to a downstream cascade of effector caspases, ultimately resulting in the dismantling of the cell.

Another well-documented mechanism for anticancer agents with a methoxyphenyl moiety is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5] Microtubules are crucial for forming the mitotic spindle during cell division. By inhibiting their formation, the compound can cause cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis.

Experimental Protocols for Anticancer Activity

This assay determines the compound's effect on cell viability.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7][8][9][10][11] The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 5-(3-Methoxyphenyl)-2-furoic acid for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.[11]

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

This assay confirms the induction of apoptosis via the extrinsic pathway.

-

Principle: This colorimetric assay detects the activity of caspase-8. The assay utilizes a specific peptide substrate (Ac-IETD-pNA) that releases a colored product (p-nitroaniline, pNA) upon cleavage by active caspase-8.[4][13][14]

-

Procedure:

-

Cell Treatment and Lysis: Treat cancer cells with the test compound at its IC₅₀ concentration for a predetermined time. Collect and lyse the cells to release cellular proteins.

-

Assay Reaction: In a 96-well plate, combine the cell lysate with the reaction buffer containing the caspase-8 substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm.

-

-

Data Analysis: Compare the absorbance of the treated samples to untreated controls to determine the fold-increase in caspase-8 activity.

This assay directly measures the compound's effect on microtubule formation.

-

Principle: Purified tubulin polymerizes into microtubules when incubated at 37°C in the presence of GTP. This polymerization can be monitored by measuring the increase in absorbance (turbidity) at 340 nm.[6][12]

-

Procedure:

-

Reaction Setup: In a 96-well plate, add tubulin solution, GTP-containing buffer, and various concentrations of the test compound. Include positive (e.g., nocodazole) and negative (vehicle) controls.

-

Initiation and Measurement: Initiate polymerization by placing the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm kinetically over 60 minutes.[12][15]

-

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the Vmax (maximum rate of polymerization) and the extent of polymerization for each concentration. Determine the IC₅₀ for tubulin polymerization inhibition.

Postulated Anti-inflammatory Activity

Furoic acid derivatives have been reported to possess anti-inflammatory properties.[2] A key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Additionally, many anti-inflammatory agents act by inhibiting the production of nitric oxide (NO) in inflammatory cells like macrophages.

Hypothetical Mechanisms of Action

COX-1 and COX-2 are enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition. 5-Aryl-furanone derivatives have been identified as a novel class of selective COX-2 inhibitors.[16]

During inflammation, macrophages are stimulated to produce large amounts of nitric oxide by the enzyme inducible nitric oxide synthase (iNOS). Overproduction of NO contributes to tissue damage.[17] Inhibition of NO production is a hallmark of many anti-inflammatory compounds.

Experimental Protocols for Anti-inflammatory Activity

-

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The assay is often fluorometric, detecting the intermediate product, Prostaglandin G2.[18][19]

-

Procedure:

-

Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

-

Reaction Setup: In a 96-well plate, pre-incubate the enzyme with the test compound at various concentrations or a known inhibitor (e.g., celecoxib for COX-2) for 10 minutes at 37°C.[19][20]

-

Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

-

Detection: Measure the fluorescence (Ex/Em = 535/587 nm) kinetically.[18]

-

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

-

Principle: This cell-based assay quantifies the amount of nitrite (a stable product of NO) in the culture medium using the Griess reagent.[16][21]

-

Procedure:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.[16][17]

-

Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.

-

Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm.

-

-

Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to LPS-stimulated cells without the compound. A parallel MTT assay should be performed to rule out cytotoxicity.[21]

Postulated Antimicrobial Activity

The furan ring is a key structural feature in many antimicrobial agents, including nitrofuran antibiotics.[2] Furoic acid itself and its derivatives have demonstrated inhibitory activity against various bacteria and fungi.[18][19]

Hypothetical Mechanism of Action

The precise mechanism of antimicrobial action for many furan derivatives is not fully elucidated but is thought to involve the disruption of cellular enzymatic processes or damage to the bacterial cell membrane.[10] The lipophilicity imparted by the methoxyphenyl group may enhance the compound's ability to penetrate microbial cell walls.

Experimental Protocol for Antimicrobial Activity

-

Principle: This is the reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria. The MIC is the lowest concentration of the agent that prevents visible growth of a microorganism.[22][23][24][25]

-

Procedure (following CLSI guidelines):

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 5-(3-Methoxyphenyl)-2-furoic acid in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

-

-

Data Analysis: The MIC value is reported in µg/mL. The assay can be expanded to include various Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine the antimicrobial spectrum.

Data Presentation and Summary

All quantitative data generated from the proposed experiments should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Summary of Anticancer Activity Data

| Cell Line | Assay | Parameter | Value |

|---|---|---|---|

| MCF-7 | MTT (48h) | IC₅₀ (µM) | |

| MDA-MB-231 | MTT (48h) | IC₅₀ (µM) | |

| MCF-7 | Caspase-8 | Fold Activation |

| - | Tubulin Polym. | IC₅₀ (µM) | |

Table 2: Summary of Anti-inflammatory Activity Data

| Target | Assay | Parameter | Value |

|---|---|---|---|

| COX-1 | Enzyme Inhibition | IC₅₀ (µM) | |

| COX-2 | Enzyme Inhibition | IC₅₀ (µM) |

| RAW 264.7 | NO Inhibition | IC₅₀ (µM) | |

Table 3: Summary of Antimicrobial Activity Data

| Organism | Assay | Parameter | Value (µg/mL) |

|---|---|---|---|

| S. aureus | Broth Microdilution | MIC | |

| E. coli | Broth Microdilution | MIC |

| C. albicans | Broth Microdilution | MIC | |

Conclusion

5-(3-Methoxyphenyl)-2-furoic acid represents a molecule of significant interest for drug discovery, positioned at the intersection of several promising classes of bioactive compounds. Based on a robust analysis of its structural components, there is a strong scientific premise to investigate its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The experimental workflows detailed in this guide provide a comprehensive and methodologically sound approach to systematically evaluate these activities. The successful execution of these protocols will elucidate the pharmacological profile of 5-(3-Methoxyphenyl)-2-furoic acid, paving the way for further preclinical development and potential therapeutic applications.

References

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules, 27(20), 7019.

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]

- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012).

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved from [Link]

- NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (2011). The Journal of pharmacology and experimental therapeutics, 339(3), 859–868.

-

Caspase 8 Activity Assay Kit (by Colorimetric). (n.d.). Elabscience. Retrieved from [Link]

-

CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2015). GlobalSpec. Retrieved from [Link]

-

Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. Retrieved from [Link]

- IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (2018). International Journal of Pharmaceutical Sciences and Research, 9(8), 3422-3428.

-

M07-A8 - Regulations.gov. (2009). Retrieved from [Link]

-